1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2OS/c1-15-3-4-16(2)20(7-15)14-27-22-24-5-6-25(22)21(26)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-4,7,17-19H,5-6,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVPZSNMOTXAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Synthesis of 2,5-Dimethylphenylmethyl Sulfide: 2,5-dimethylbenzyl chloride is reacted with sodium sulfide to produce 2,5-dimethylphenylmethyl sulfide.
Formation of the Imidazole Ring: The final step involves the reaction of adamantane-1-carbonyl chloride with 2,5-dimethylphenylmethyl sulfide and an appropriate amine to form the imidazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(adamantane-1-carbonyl)-amino-methyl-triphenyl-phosphonium chloride .
- 2,2-dimethyl-propionylamino-methyl-triphenyl-phosphonium chloride .
- 2-chloro-acetylamino-methyl-triphenyl-phosphonium chloride .
Uniqueness
1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of adamantane and imidazole structures, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in biological applications. Its unique structure combines an adamantane moiety with a dihydroimidazole ring and a sulfanyl group, which may contribute to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C22H28N2OS
- IUPAC Name : 1-adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Chemical Characteristics : The compound features a bulky adamantane structure that may enhance its interaction with biological targets due to steric effects.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially influencing various biochemical pathways. The adamantyl group can provide steric hindrance, which may affect the compound’s binding affinity to proteins or enzymes. Additionally, the dihydroimidazole ring could interact with nucleophilic sites on biomolecules, leading to diverse biological effects.
Pharmacological Studies
Recent studies have indicated that compounds similar to 1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exhibit various pharmacological activities:
- Antiviral Activity : Adamantane derivatives have been shown to possess antiviral properties. For instance, compounds derived from adamantane have been evaluated against viruses such as A-2 Victoria virus and have demonstrated significant antiviral activity .
- CYP Enzyme Inhibition : Research into related imidazole compounds has identified them as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests potential for the compound in modulating metabolic pathways .
Study on Antiviral Activity
A study investigating the antiviral properties of adamantane derivatives found that specific analogs demonstrated significant inhibition of viral replication in chick embryos. This highlights the potential for further exploration of 1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole in antiviral therapies.
CYP11B2 Inhibition Study
In another study focused on imidazole derivatives as CYP11B2 inhibitors, several compounds were synthesized and tested for their ability to inhibit aldosterone synthase. The findings indicated promising inhibitor potencies comparable to established drugs . This positions 1-(adamantane-1-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole as a candidate for similar investigations.
Comparison of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Utilize Design of Experiments (DOE) principles to systematically vary reaction parameters such as catalyst loading, solvent polarity, temperature, and reaction time. For imidazole derivatives, base-promoted cyclization (e.g., using KOH/EtOH) and transition-metal-free conditions have proven effective . Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .
Q. What spectroscopic techniques are essential for characterizing its structural integrity?
Methodological Answer: Combine 1H/13C NMR to confirm substituent positions and stereochemistry, FT-IR to verify carbonyl (C=O) and thioether (C-S) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as applied in analogous imidazole structures) can resolve conformational details .
Q. Which purification methods are most effective post-synthesis?
Methodological Answer: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts. Recrystallization using polar aprotic solvents (e.g., DMF/water) can enhance purity, particularly for crystalline intermediates. Monitor purity via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do steric effects from the adamantane moiety influence intermolecular interactions?
Methodological Answer: Perform molecular docking simulations to assess steric hindrance in binding pockets, complemented by X-ray crystallography to visualize packing arrangements. Compare with derivatives lacking the adamantane group to isolate its contribution to solubility or aggregation behavior .
Q. What computational strategies predict its reactivity in novel reaction environments?
Methodological Answer: Apply density functional theory (DFT) to model transition states and reaction pathways, focusing on the electrophilicity of the carbonyl group and nucleophilic sulfur. Pair with molecular dynamics (MD) simulations to study solvent effects. Validate predictions via small-scale kinetic experiments .
Q. How should researchers address contradictory data regarding its stability under varying pH conditions?
Methodological Answer: Conduct controlled stability studies across pH 2–12 at 25°C and 40°C, using UV-Vis spectroscopy to track degradation. Apply multivariate analysis to identify confounding variables (e.g., light exposure, oxygen levels). Cross-reference with accelerated aging tests and HPLC stability-indicating assays .
Q. Which catalytic systems enhance its application in multi-step syntheses?
Methodological Answer: Test palladium-catalyzed cross-coupling for functionalizing the thioether group or organocatalysts (e.g., proline derivatives) for enantioselective modifications. Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize catalyst turnover .
Q. How can AI-driven simulations optimize reaction parameters for scaled-up production?
Methodological Answer: Integrate COMSOL Multiphysics with machine learning algorithms to simulate heat/mass transfer in batch reactors. Train models on historical kinetic data to predict optimal stirring rates, temperature profiles, and reagent addition sequences. Validate with pilot-scale experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
